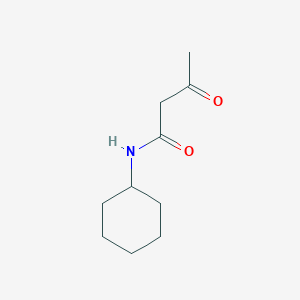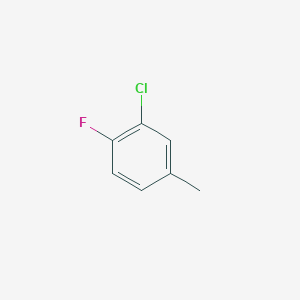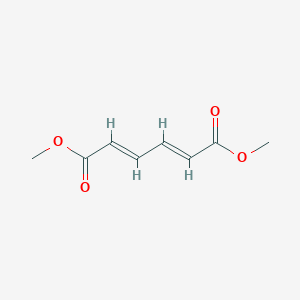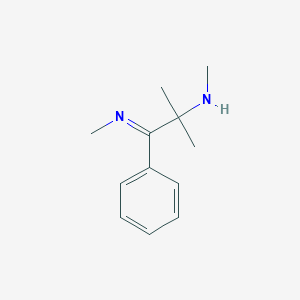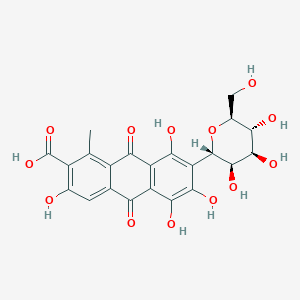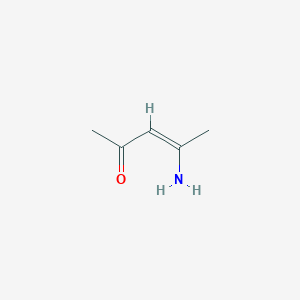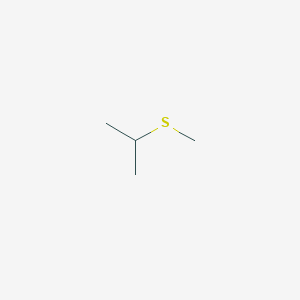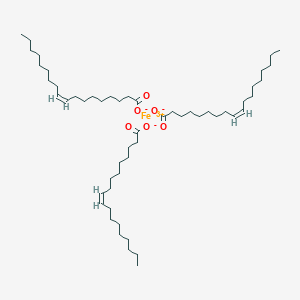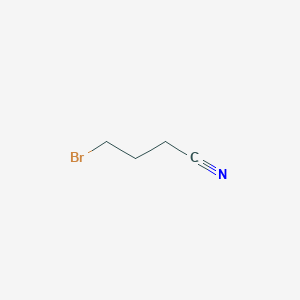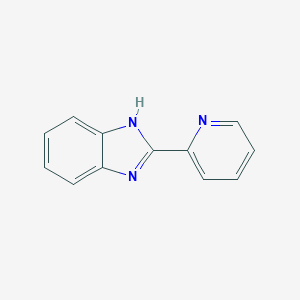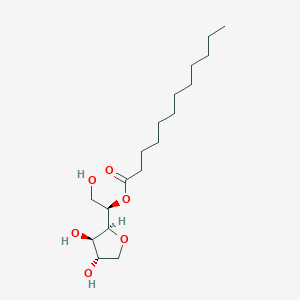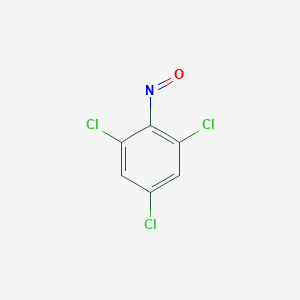
1,3,5-Trichloro-2-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-nitrosobenzene (TCNB) is a synthetic compound that is widely used in scientific research. It is a yellowish crystalline solid that is soluble in organic solvents such as chloroform and acetone. TCNB is a potent oxidizing agent that is commonly used as a reagent for the determination of reducing agents in biological samples.
Mecanismo De Acción
1,3,5-Trichloro-2-nitrosobenzene is a potent oxidizing agent that reacts with thiol groups in proteins and other biomolecules. The reaction leads to the formation of disulfide bonds and other oxidative modifications. 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes. In addition, 1,3,5-Trichloro-2-nitrosobenzene can induce DNA damage and lipid peroxidation, which can lead to cell death and tissue damage. 1,3,5-Trichloro-2-nitrosobenzene has been shown to induce oxidative stress in a variety of biological systems, including cells, tissues, and whole organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,5-Trichloro-2-nitrosobenzene is a potent and specific oxidizing agent that is widely used in scientific research. It is relatively easy to synthesize and purify, and it can be used in a variety of experimental systems. However, 1,3,5-Trichloro-2-nitrosobenzene is also highly toxic and must be handled with care. In addition, 1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can be complex and difficult to interpret, requiring careful experimental design and data analysis.
Direcciones Futuras
There are many exciting directions for future research on 1,3,5-Trichloro-2-nitrosobenzene and its applications. One promising area is the development of new probes and reagents for the detection of oxidative stress in biological systems. Another area of interest is the use of 1,3,5-Trichloro-2-nitrosobenzene as a tool for studying the effects of oxidative stress on cellular signaling pathways and other physiological processes. Finally, there is a need for further studies on the toxicity and safety of 1,3,5-Trichloro-2-nitrosobenzene, particularly in the context of its use in laboratory experiments.
Métodos De Síntesis
1,3,5-Trichloro-2-nitrosobenzene is synthesized by the reaction of 1,3,5-trichlorobenzene with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperature and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2-nitrosobenzene is widely used in scientific research as a reagent for the determination of reducing agents in biological samples. It is also used as a probe for the detection of oxidative stress in cells and tissues. 1,3,5-Trichloro-2-nitrosobenzene reacts with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bonds and other oxidative modifications. The extent of 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can be used as a measure of oxidative stress in biological systems.
Propiedades
Número CAS |
1196-13-0 |
|---|---|
Nombre del producto |
1,3,5-Trichloro-2-nitrosobenzene |
Fórmula molecular |
C6H2Cl3NO |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2H |
Clave InChI |
ASVJEKOYAPBKKG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
Otros números CAS |
1196-13-0 |
Sinónimos |
1,3,5-trichloro-2-nitrosobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



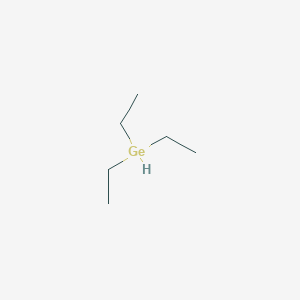
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
